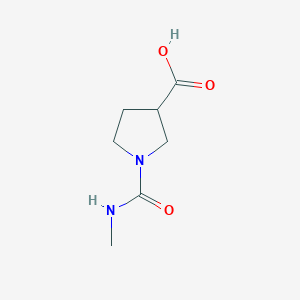

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C7H12N2O3/c1-8-7(12)9-3-2-5(4-9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11) |

InChI Key |

YUQWOAGJJPHPMD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization steps . This method allows for the production of highly enantiomerically enriched derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it generally acts by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3-carboxylic acid derivatives are widely studied for their applications in drug discovery and coordination chemistry. Below is a detailed comparison of 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid with analogous compounds.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Pyrrolidine-3-Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₁₂N₂O₃ | 172.18 | 1342274-73-0 | Methylcarbamoyl at position 1 |

| 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | C₁₂H₁₂F₃NO₂ | 259.23 | 1086374-97-1 | 4-(Trifluoromethyl)phenyl at position 1 |

| 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₄N₂O₂ | 206.24 | 1086380-66-6 | Pyridin-3-ylmethyl at position 1 |

| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid | C₂₂H₂₂F₃N₃O₅ | 466.16 | - | Benzodioxol, trifluoromethylphenyl ureido |

Key Observations:

- The benzodioxol and ureido groups in the compound from increase steric bulk and metabolic stability, making it suitable for enzyme inhibition studies .

Q & A

Q. What are the optimal synthetic routes for 1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves functionalizing the pyrrolidine ring with a methylcarbamoyl group. A common approach includes:

- Step 1 : Preparation of the pyrrolidine-3-carboxylic acid backbone using cyclization reactions.

- Step 2 : Introduction of the methylcarbamoyl group via carbamate-forming reactions, often using methyl isocyanate or tert-butoxycarbonyl (Boc) protection followed by deprotection .

- Characterization : Intermediate purity is confirmed via HPLC (>95% purity) and structural validation using NMR (e.g., H, C) and mass spectrometry (ESI-MS or MALDI-TOF). Recrystallization or column chromatography is employed for purification .

Q. How do reaction conditions (pH, temperature, solvents) influence the stability and reactivity of this compound?

- pH Sensitivity : The carboxylic acid group is prone to deprotonation in basic conditions (pH > 8), which may affect esterification or amide coupling reactions.

- Temperature : Reactions involving the methylcarbamoyl group require controlled temperatures (20–40°C) to prevent decomposition. Higher temperatures (>60°C) risk side reactions like retro-amide formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during carbamoylation, while aqueous solvents stabilize the zwitterionic form of the carboxylic acid .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- Nuclear Magnetic Resonance (NMR) : H NMR identifies protons on the pyrrolidine ring (δ 1.5–3.5 ppm) and methylcarbamoyl group (δ 2.8–3.1 ppm). C NMR confirms carbonyl carbons (170–175 ppm) .

- Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm (amide C=O) and ~1720 cm (carboxylic acid C=O) .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., CHNO requires [M+H] = 173.0926) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways?

- Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states and activation energies for carbamoylation steps. For example, density functional theory (DFT) predicts regioselectivity in pyrrolidine functionalization .

- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to screen optimal catalysts (e.g., organocatalysts for enantioselective synthesis) and solvents, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity studies?

- Case Example : If one study reports enzyme inhibition while another shows no activity:

- Re-examine purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Use LC-MS to verify batch consistency .

- Assay Conditions : Compare buffer pH, co-solvents (e.g., DMSO concentration), and enzyme isoforms. For instance, activity may vary between human vs. murine targets .

- Statistical Validation : Apply multivariate analysis to isolate variables causing discrepancies .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Continuous Flow Reactors : Improve heat/mass transfer, reducing byproducts like over-carbamoylated derivatives .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) to track reaction progress in real time .

- Purification : Combine recrystallization (using ethanol/water mixtures) with preparative HPLC for >99% purity .

Q. How does the compound’s stereochemistry impact its interactions with biological targets?

- Chiral Centers : The pyrrolidine ring’s 3D conformation affects binding to enzymes (e.g., proteases).

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.